Fenpentadiol

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le fenpentadiol peut être synthétisé par la réaction du 4-chlorobenzaldéhyde avec l'acétone en présence d'une base, suivie d'une réduction par le borohydrure de sodium. Les conditions réactionnelles impliquent généralement :

Réaction de condensation : Le 4-chlorobenzaldéhyde réagit avec l'acétone en présence d'une base comme l'hydroxyde de sodium pour former l'alcool 4-chloro-α,α-diméthylbenzylique.

Réduction : Le produit intermédiaire est ensuite réduit à l'aide de borohydrure de sodium pour donner le this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réacteurs à haut rendement et de systèmes de purification est essentielle pour répondre aux normes industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le fenpentadiol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les cétones et les aldéhydes correspondants.

Réduction : Il peut être réduit davantage pour former des alcools plus simples.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Substitution : Les nucléophiles tels que les ions hydroxyde ou les amines peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Produit des cétones et des aldéhydes.

Réduction : Produit des alcools plus simples.

Substitution : Produit des dérivés phényliques substitués.

Applications de la recherche scientifique

Le this compound a été étudié pour ses propriétés psychotropes et a des applications dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurales sur l'activité psychotrope.

Biologie : Étudié pour ses effets sur le comportement animal et les fonctions neurologiques.

Médecine : Exploré comme traitement potentiel de l'anxiété, de la dépression et d'autres troubles de l'humeur.

Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples voies :

Potentialisation de la narcose barbiturique : Renforce les effets des barbituriques, ce qui entraîne une sédation accrue.

Stimulation de la motilité et de l'activité exploratoire : Augmente les niveaux d'activité chez les modèles animaux, indiquant des propriétés stimulantes.

Potentialisation des effets de l'amphétamine : Renforce les effets des amphétamines, suggérant une interaction complexe avec les systèmes neurotransmetteurs.

Applications De Recherche Scientifique

Chemical Research Applications

Model Compound for Psychotropic Activity

Fenpentadiol is frequently utilized as a model compound to investigate the effects of structural modifications on psychotropic activity. Researchers have leveraged its properties to understand how changes in molecular structure can influence behavioral outcomes and pharmacological effects.

Synthesis of Analogues

Recent advancements in synthetic methodologies have led to the development of chiral analogues of this compound. For instance, a study demonstrated the continuous-flow synthesis of a chiral this compound analogue using immobilized prolinamide-catalyzed aldol reactions. This method showcased high enantioselectivity and robustness, indicating this compound's relevance in developing new synthetic pathways for chiral compounds .

Biological Research Applications

Psychotropic Effects

Research has highlighted this compound's psychotropic properties, particularly its potential effects on animal behavior and neurological functions. Studies suggest that this compound may enhance exploratory activity and stimulate motility in animal models, indicating its stimulant-like properties.

Investigating Neurological Functions

this compound has been explored for its potential therapeutic applications in treating mood disorders such as anxiety and depression. Its mechanism of action includes potentiating the effects of barbiturates and amphetamines, suggesting complex interactions with neurotransmitter systems that could be beneficial in clinical settings.

Medical Applications

Potential Treatment for Mood Disorders

this compound is being investigated as a candidate for treating anxiety and depression due to its psychotropic effects. Its ability to enhance sedation when combined with other substances makes it a subject of interest for developing new therapeutic agents aimed at mood regulation.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reference compound in drug development processes. Its unique properties allow researchers to benchmark new compounds against established psychotropic agents, facilitating the discovery of novel medications.

Data Table: Summary of this compound Applications

Case Study 1: Synthesis of Chiral this compound Analogue

A study conducted by researchers demonstrated the continuous-flow synthesis of a chiral this compound analogue using immobilized prolinamide catalysts. This innovative approach yielded high enantioselectivity and showcased the potential for developing complex organic molecules efficiently .

Case Study 2: Psychotropic Properties

In a series of experiments, this compound was administered to various animal models to assess its impact on behavior and neurological functions. Results indicated significant increases in exploratory behavior and activity levels, suggesting its utility as a stimulant agent in psychopharmacological research.

Mécanisme D'action

Fenpentadiol exerts its effects through multiple pathways:

Potentiation of Barbiturate Narcosis: Enhances the effects of barbiturates, leading to increased sedation.

Stimulation of Motility and Exploratory Activity: Increases activity levels in animal models, indicating stimulant properties.

Potentiation of Amphetamine Effects: Enhances the effects of amphetamines, suggesting a complex interaction with neurotransmitter systems.

Comparaison Avec Des Composés Similaires

Composés similaires

Phénobarbital : Un barbiturique aux effets sédatifs et anxiolytiques.

Diazepam : Une benzodiazépine aux propriétés tranquillisantes.

Amphétamine : Un stimulant qui a des effets sur la motilité et le comportement exploratoire.

Unicité

Le fenpentadiol est unique dans sa combinaison d'effets stimulants, sédatifs et anxiolytiques, qui sont dépendants de la dose. Contrairement aux autres composés, il peut à la fois potentialiser la narcose barbiturique et augmenter la motilité, ce qui en fait un agent psychotrope polyvalent .

Activité Biologique

Fenpentadiol, a psychotropic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound (chemical formula: CHNO) is known for its stimulant effects and has been studied for its interactions with various neurotransmitter systems. It has been reported to potentiate the effects of barbiturates and amphetamines, indicating a complex role in modulating central nervous system activity .

The mechanisms through which this compound exerts its effects include:

- Potentiation of Barbiturate Narcosis : this compound enhances the sedative effects of barbiturates, suggesting a synergistic interaction that may increase the risk of overdose when combined with these substances.

- Stimulation of Motor Activity : In animal models, this compound has been shown to increase exploratory behavior and overall motility, indicating stimulant properties that could be beneficial in treating certain mood disorders .

- Interaction with Neurotransmitter Systems : The compound appears to influence dopaminergic pathways, enhancing the effects of amphetamines and potentially impacting mood and anxiety levels .

Pharmacokinetics

Research indicates that this compound undergoes significant absorption and metabolism, with studies conducted in rats demonstrating its pharmacokinetic profile. However, detailed data on its distribution and excretion remain limited .

1. Psychotropic Properties

This compound's psychotropic effects have been studied extensively. It has shown promise as a potential treatment for anxiety and depression due to its stimulating properties. Clinical evaluations suggest that it may offer benefits similar to traditional stimulants but with a different side effect profile .

2. Anti-inflammatory Activity

Recent studies have explored this compound's anti-inflammatory properties. In vitro assays demonstrated that it could inhibit inflammatory responses in various cell types, suggesting potential applications in treating inflammatory disorders .

3. Antimicrobial Activity

This compound has exhibited antimicrobial properties against several bacterial strains. In particular, it showed effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in infectious disease treatments .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : In a controlled trial involving animal models, this compound was administered alongside barbiturates. Results indicated an increased duration of sedation compared to controls, emphasizing its potentiating effects on sedative drugs .

- Case Study 2 : A study assessing the anti-inflammatory effects of this compound found that it significantly reduced carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Research Findings Summary

Propriétés

IUPAC Name |

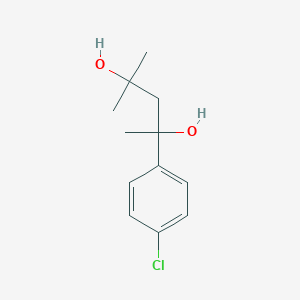

2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJDSTGQYRTZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023047 | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-18-0 | |

| Record name | Fenpentadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpentadiol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenpentadiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPENTADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fenpentadiol?

A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.

Q2: What do we know about the pharmacokinetics of this compound?

A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].

Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?

A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.